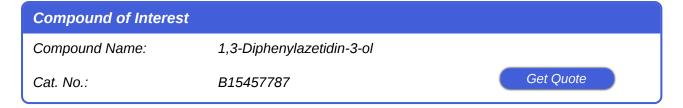


Spectroscopic and Synthetic Overview of 1,3-Diphenylazetidin-3-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylazetidin-3-ol is a heterocyclic compound belonging to the azetidine family, which is a core structural motif in various biologically active molecules and pharmaceuticals. The presence of two phenyl groups and a hydroxyl group on the four-membered azetidine ring imparts specific stereochemical and electronic properties, making it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a summary of the available spectroscopic data and a general synthetic approach for **1,3-Diphenylazetidin-3-ol**, based on established chemical principles, while noting the absence of a comprehensive, publicly available experimental dataset for this specific compound.

Spectroscopic Data

Detailed experimental spectroscopic data for **1,3-Diphenylazetidin-3-ol**, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not readily available in a consolidated public source. However, based on the known spectral characteristics of related azetidine and aromatic compounds, the expected data can be predicted.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for **1,3- Diphenylazetidin-3-ol**. These are estimations based on the analysis of similar structures and



fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	Multiplet	10H	Aromatic protons (C ₆ H ₅)
~ 4.0 - 4.5	Multiplet	4H	Azetidine ring protons (CH ₂)
~ 2.5 - 3.5	Singlet (broad)	1H	Hydroxyl proton (OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
~ 140 - 145	Quaternary aromatic carbons (C-ipso)
~ 125 - 130	Aromatic carbons (CH)
~ 70 - 75	Azetidine ring carbon (C-OH)
~ 50 - 60	Azetidine ring carbons (CH ₂)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (hydroxyl group)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
1600, 1490	Medium-Strong	C=C stretch (aromatic ring)
1200 - 1000	Strong	C-N stretch, C-O stretch



Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
225	[M] ⁺ (Molecular ion)
208	[M - OH]+
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1,3-Diphenylazetidin-3-ol** is not available in the searched literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of **3**-hydroxyazetidines.

General Synthetic Approach: From Epichlorohydrin and Aniline

A common method for the synthesis of N-substituted 3-hydroxyazetidines involves the reaction of an amine with epichlorohydrin. For **1,3-Diphenylazetidin-3-ol**, this would involve the reaction of aniline with a suitable precursor. A logical synthetic pathway is outlined below.

Aniline is reacted with epichlorohydrin. The nucleophilic nitrogen of aniline attacks the terminal carbon of the epoxide ring of epichlorohydrin, leading to the formation of the corresponding amino alcohol.

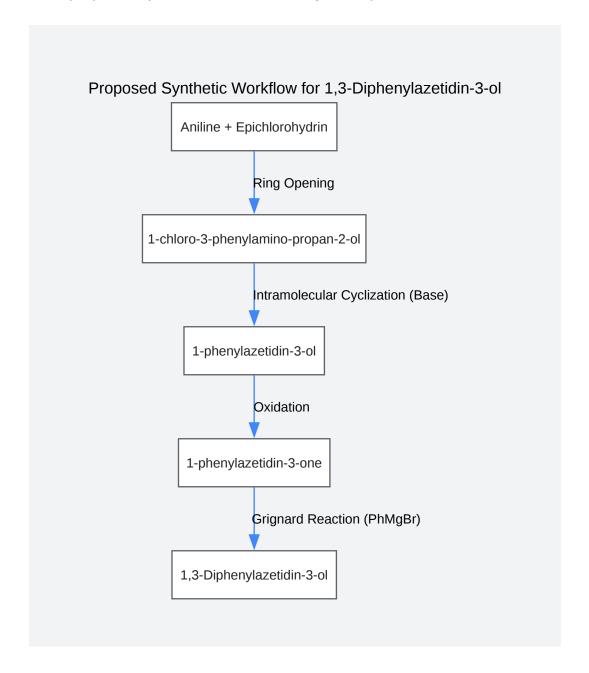
The resulting 1-chloro-3-phenylamino-propan-2-ol undergoes intramolecular cyclization upon treatment with a base. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis-like reaction, forming the azetidine ring.

This step is conceptually more challenging. A potential route could involve the oxidation of the hydroxyl group to a ketone, followed by a Grignard reaction with phenylmagnesium bromide to introduce the second phenyl group at the C3 position. Subsequent workup would yield the desired **1,3-Diphenylazetidin-3-ol**.



Visualizations

To illustrate the proposed synthetic workflow, a diagram is provided below.



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Caption: Proposed multi-step synthesis of 1,3-Diphenylazetidin-3-ol.

Conclusion



While a dedicated and comprehensive experimental guide for **1,3-Diphenylazetidin-3-ol** is not currently available in the public domain, this document provides a foundational understanding of its expected spectroscopic properties and a plausible synthetic strategy. The provided data is predictive and should be used as a reference for researchers aiming to synthesize and characterize this compound. Experimental verification of these predictions is essential for accurate structural elucidation and further research. The lack of readily available data also highlights a potential area for new research in the field of heterocyclic chemistry.

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